molecular formula C13H14BClF4O2 B6299490 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester CAS No. 2121515-04-4

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester

Cat. No.: B6299490
CAS No.: 2121515-04-4
M. Wt: 324.51 g/mol
InChI Key: YZWHKVXPPZDROO-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester is a halogenated aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the benzene ring

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: The compound can be synthesized through the direct halogenation of benzoic acid derivatives

  • Palladium-Catalyzed Cross-Coupling Reactions: Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group onto the benzene ring.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batch reactors, where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

  • Continuous Flow Chemistry: Continuous flow chemistry techniques are also employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions, including nucleophilic aromatic substitution, can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium or nickel, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amines, alcohols, and other substituted aromatic compounds.

Mechanism of Action

Target of Action

It’s known that similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the organoboron compound transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This forms a new metal-carbon bond, enabling the coupling of two organic groups .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is widely used in organic synthesis for the formation of carbon-carbon bonds, contributing to the synthesis of a variety of complex organic compounds . The downstream effects of this pathway can vary widely depending on the specific reactants and conditions used.

Pharmacokinetics

It’s known that pinacol boronic esters, a class of compounds to which this compound belongs, are generally stable and readily prepared . This suggests that they could have favorable bioavailability. Their susceptibility to hydrolysis, especially at physiological ph, could influence their stability and hence their pharmacokinetic properties .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide variety of complex organic compounds, depending on the specific reactants used. The molecular and cellular effects of these compounds can vary widely.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the compound’s susceptibility to hydrolysis . Additionally, the presence of transition metals, such as palladium, is crucial for the compound’s involvement in Suzuki-Miyaura cross-coupling reactions . The temperature and solvent used can also influence the reaction conditions and thus the compound’s efficacy .

Scientific Research Applications

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester finds applications in various scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine: This compound is structurally similar but contains a pyridine ring instead of a benzene ring.

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar functional groups.

Uniqueness: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester is unique due to its specific combination of halogen atoms and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(16)5-8(10(9)15)13(17,18)19/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWHKVXPPZDROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BClF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001122659
Record name 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-04-4
Record name 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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